3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one
Description
Properties
CAS No. |
1447606-10-1 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-2-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-7(10)4-6-2-3-8(12)9(6)11-5/h4H,2-3H2,1H3 |
InChI Key |
LTXOAXXCYFQASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CCC(=O)C2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit structural or functional similarities to the target molecule, as indicated by database-derived similarity scores and substituent patterns:
Structural and Functional Differences
Core Skeleton Variations :
- The parent compound, 5H-Cyclopenta[b]pyridin-7(6H)-one (CAS 31170-78-2), lacks the chloro and methyl substituents, making it less sterically hindered and more polarizable. Its similarity score of 0.79–0.90 highlights its relevance as a foundational analog .
- The cyclopenta[c] isomer (CAS 1303968-42-4) differs in the fusion position of the cyclopentane ring, which may alter π-electron delocalization and intermolecular interactions .
The 2-methyl group introduces steric bulk, which could reduce solubility in polar solvents compared to derivatives with smaller substituents (e.g., hydrogen or methoxy groups) .
Extended Ring Systems :
- The benzo-fused analog (CAS 31251-41-9) incorporates a larger aromatic system, likely improving lipophilicity and altering UV-Vis absorption profiles. However, its lower similarity score (0.76) reflects reduced structural congruence .
Biological Activity
Overview
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is a heterocyclic compound notable for its unique molecular structure, which includes a fused cyclopentane and pyridine ring system. The compound's molecular formula is C₈H₈ClN₁O, with a molecular weight of approximately 167.59 g/mol. The presence of a chlorine atom and a carbonyl group in its structure contributes to its distinctive chemical properties and potential biological activities.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors for various biological targets. Some key areas of interest include:
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may possess anticancer activity, although further studies are necessary to elucidate the mechanisms involved.
- Corrosion Inhibition : Interestingly, this compound has been shown to form adsorption films on metal surfaces, significantly reducing corrosion rates. In experiments involving carbon steel, inhibition efficiencies exceeding 97% were reported under specific conditions.
The compound’s mechanism of action appears to involve:
- Inhibition of Enzymatic Activity : It potentially inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
- Formation of Adsorption Films : The compound interacts with metal surfaces to form protective layers that prevent corrosion, which is particularly relevant in industrial applications.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving suitable precursors. The development of derivatives is crucial for enhancing biological activity and optimizing therapeutic efficacy.
| Compound Name | IUPAC Name | Similarity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 6,7-Dihydrocyclopenta[b]pyridine | 0.79 |
| 2,3-Cyclopentenopyridine | 2,3-Cyclopentenopyridine | 0.75 |
| 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | 0.76 |
| 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 8-Chloro-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridine | 0.76 |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | (4-Chlorophenyl)(pyridin-2-yl)methanone | 0.75 |
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a derivative of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Corrosion Inhibition Analysis : An experimental study assessed the corrosion inhibition efficiency of the compound on carbon steel in acidic media, demonstrating high effectiveness and stability under varying environmental conditions.
Q & A
Q. What are the established synthetic routes for 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one and its derivatives?
Synthesis typically involves cyclization reactions of substituted cyclopentanone precursors with nitrile or amide reagents under catalytic conditions. For example, multi-substituted cyclopenta[b]pyridine derivatives can be synthesized via Friedel-Crafts alkylation or RhIII-catalyzed annulation of N-methoxyamides and nitriles, followed by chlorination and methylation steps . Key reagents include thiophene-3-carboxaldehyde derivatives and cyclopentanone intermediates. Purification is often achieved via silica gel chromatography, and yields range from 60% to 75% depending on substituent complexity.
Q. How is this compound characterized structurally?
Characterization relies on spectroscopic methods:
- IR spectroscopy confirms carbonyl (C=O) and aromatic C-Cl stretches.
- NMR (¹H and ¹³C) identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone connectivity .
- Mass spectrometry (LRMS/HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography (using SHELX programs) resolves absolute configuration and torsional angles in crystalline derivatives .
Q. What are the recommended storage conditions for this compound?
Store under inert atmosphere (argon or nitrogen) at temperatures below -20°C to prevent degradation. Hazard statements (H302, H315, H319) indicate risks of acute toxicity, skin irritation, and eye damage; use PPE and adhere to waste disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar cyclopenta[b]pyridinones?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. To address this:
Q. What methodologies are used to evaluate the biological activity of this compound?
- In vitro assays : Measure cGMP levels (via ELISA) in smooth muscle cells (A7r5 line) to assess soluble guanylate cyclase (sGC) stimulation .
- Phosphorylation assays : Western blotting detects VASP phosphorylation at Ser239, a cGMP-dependent marker .
- Functional assays : Transwell® migration and MTT proliferation assays quantify responses to growth factors like PDGF-BB .
Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?
- Introduce substituents at positions 2 (methyl) and 3 (chloro) to modulate electronic and steric effects.
- Test analogs (e.g., 4-bromo or 3-iodo derivatives) for binding affinity to targets like MCH-R1 or BET proteins .
- Correlate LogP values (calculated or experimental) with membrane permeability using Caco-2 cell models .
Q. What crystallographic tools are optimal for analyzing this compound’s solid-state structure?
Q. How can reactive intermediates in the synthesis of this compound be stabilized?
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Q. What strategies mitigate toxicity while retaining pharmacological efficacy?
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to study this compound’s effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
